molecular formula C10H12N2S B2371330 2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 42159-74-0

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No. B2371330
CAS RN: 42159-74-0
M. Wt: 192.28
InChI Key: JZZJGLHCFJZIIN-UHFFFAOYSA-N
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Description

The compound “2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile” is a chemical with the molecular formula C10H12N2S . The thiophene ring in the structure is essentially planar .


Molecular Structure Analysis

The thiophene ring in the structure is essentially planar . The two carbon atoms of the cyclohexene ring (at positions 6 and 7) are disordered over two sets of sites in a 0.810(5):0.190(5) ratio .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.28 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is covalently bonded and has a complexity of 245 .

Scientific Research Applications

Chemical Reactions and Derivatives Synthesis

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has been utilized in various chemical reactions, leading to the synthesis of diverse compounds. For instance, its reaction with substituted benzylidenemalononitriles produces 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives (Youssef, 2009). Additionally, this compound is a precursor in the synthesis of novel tricyclic thienopyrimidines and triazolothienopyrimidines, showcasing promising antibacterial and antifungal activities (Shetty, Lamani, & Khazi, 2009).

Pharmacological Activities

This compound is also a key starting material for synthesizing various pharmacologically active derivatives. For instance, novel thiophene derivatives synthesized from this compound have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010). Furthermore, novel azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been explored for their cytostatic, antitubercular, and anti-inflammatory activities, highlighting the versatility of this compound in drug discovery (Chiriapkin, Kodonidi, & Larsky, 2021).

Antioxidant Activity

In addition to the above applications, derivatives of 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, such as ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates and 3-amino-4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carbonitriles, have been synthesized and evaluated for their antioxidant properties, demonstrating the compound's potential in developing novel antioxidants (Aghekyan, Mkryan, Panosyan, Buniatyan, & Muradyan, 2020).

Future Directions

While specific future directions for this compound are not available in the retrieved sources, it’s worth noting that related compounds have been synthesized and evaluated for their antimicrobial properties , indicating potential future research directions in this area.

properties

IUPAC Name

2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-2-3-9-7(4-6)8(5-11)10(12)13-9/h6H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZJGLHCFJZIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

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